molecular formula C22H27N3O3 B279243 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide

2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide

Cat. No. B279243
M. Wt: 381.5 g/mol
InChI Key: PGPKOHGYXUYHDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mechanism of Action

2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide works by selectively inhibiting BTK, which is a key enzyme in the B-cell receptor signaling pathway. By blocking BTK, 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide prevents the activation of downstream signaling pathways that are critical for the survival and proliferation of B-cells. This ultimately leads to the death of malignant B-cells.
Biochemical and Physiological Effects
In preclinical studies, 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies. 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide has also been shown to inhibit the proliferation and migration of B-cells, as well as the production of cytokines and chemokines that promote inflammation and tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide is its selectivity for BTK, which reduces the risk of off-target effects. Additionally, 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide has shown potent anti-tumor activity in preclinical models of B-cell malignancies, suggesting that it may be an effective therapy for these diseases. However, one limitation of 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide is that it has not yet been extensively tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several potential future directions for research on 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide. One area of interest is the development of combination therapies that include 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide and other targeted agents, such as inhibitors of the PI3K/AKT/mTOR pathway. Another area of interest is the evaluation of 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide in other types of B-cell malignancies, such as mantle cell lymphoma and Waldenström macroglobulinemia. Additionally, further studies are needed to fully understand the safety and efficacy of 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide in humans, particularly in the context of combination therapies.

Synthesis Methods

The synthesis of 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The process typically involves the use of various reagents and catalysts, as well as purification steps to remove impurities and ensure the purity of the final product.

Scientific Research Applications

2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In these models, 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide has also been shown to have a favorable safety profile in preclinical studies.

properties

Product Name

2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide

Molecular Formula

C22H27N3O3

Molecular Weight

381.5 g/mol

IUPAC Name

2-methyl-N-[2-(3-morpholin-4-ylpropylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C22H27N3O3/c1-17-7-2-3-8-18(17)22(27)24-20-10-5-4-9-19(20)21(26)23-11-6-12-25-13-15-28-16-14-25/h2-5,7-10H,6,11-16H2,1H3,(H,23,26)(H,24,27)

InChI Key

PGPKOHGYXUYHDQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NCCCN3CCOCC3

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NCCCN3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.